molecular formula C12H11F3N2OS B12615323 2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one CAS No. 919365-13-2

2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one

Cat. No.: B12615323
CAS No.: 919365-13-2
M. Wt: 288.29 g/mol
InChI Key: JMOATOXJSYBJRU-UHFFFAOYSA-N
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Description

2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one is a synthetic organic compound that features a thiazole ring substituted with a methylamino group and a trifluoromethylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic or basic conditions.

    Introduction of the Methylamino Group: The methylamino group can be introduced via a nucleophilic substitution reaction using methylamine.

    Attachment of the Trifluoromethylphenylmethyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the trifluoromethylphenylmethyl group using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Methylamine, trifluoromethylbenzyl halide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one has several scientific research applications:

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one
  • 2-(Amino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one
  • 2-(Methylamino)-5-{[4-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

919365-13-2

Molecular Formula

C12H11F3N2OS

Molecular Weight

288.29 g/mol

IUPAC Name

2-methylimino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H11F3N2OS/c1-16-11-17-10(18)9(19-11)6-7-3-2-4-8(5-7)12(13,14)15/h2-5,9H,6H2,1H3,(H,16,17,18)

InChI Key

JMOATOXJSYBJRU-UHFFFAOYSA-N

Canonical SMILES

CN=C1NC(=O)C(S1)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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